molecular formula C21H15ClN2O2S B2829745 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide CAS No. 448240-75-3

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B2829745
CAS RN: 448240-75-3
M. Wt: 394.87
InChI Key: SWVRBCDOVPRPPQ-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C15H11ClN2O2S . It has a molecular weight of 318.784 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H11ClN2O2S . The benzothiazole ring in the molecule has sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .

Scientific Research Applications

Antitumor Activity

Compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide have been explored for their potential in treating cancer. For instance, some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated significant anticancer activity against various cancer cell lines (Yurttaş et al., 2015). Additionally, other studies have synthesized similar compounds and assessed their effectiveness against different types of cancer, showing notable anticancer activities (Tay et al., 2012).

Anticonvulsant Evaluation

Research has also been conducted on the anticonvulsant properties of derivatives of this compound. A study involving indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity against certain seizures in mice (Nath et al., 2021).

Photovoltaic Efficiency

Another interesting application is in the field of photovoltaic efficiency. Research on benzothiazolinone acetamide analogs has shown their potential as photosensitizers in dye-sensitized solar cells, indicating good light harvesting efficiency (Mary et al., 2020).

Other Applications

Additionally, these compounds have been studied for various other applications, including as analgesic agents and in green synthesis processes for antibacterial agents against Methicillin Resistant Staphylococcus aureus (MRSA) (Kaplancıklı et al., 2012), (Chaudhari et al., 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the study of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, recent advances in the synthesis of new benzothiazole based anti-tubercular compounds highlight the potential of these compounds in medical applications .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRBCDOVPRPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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